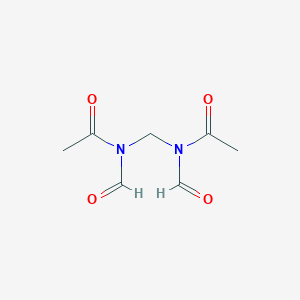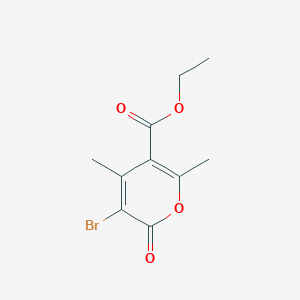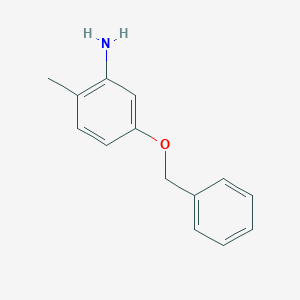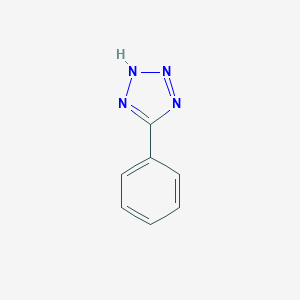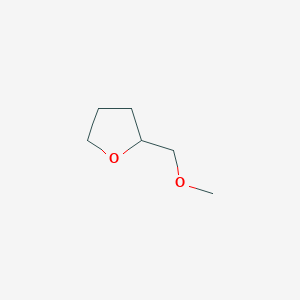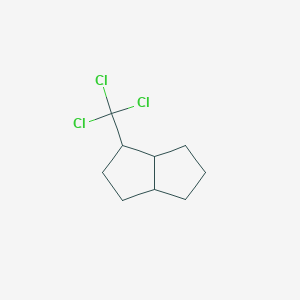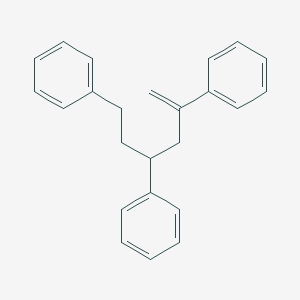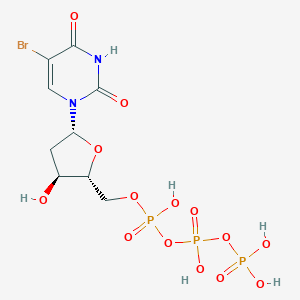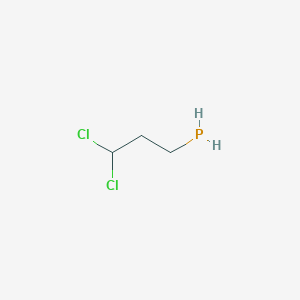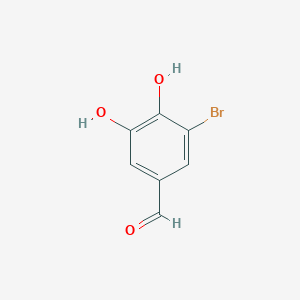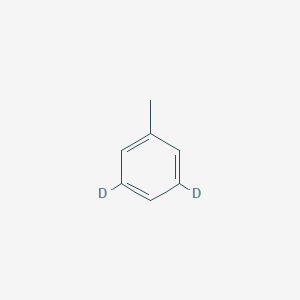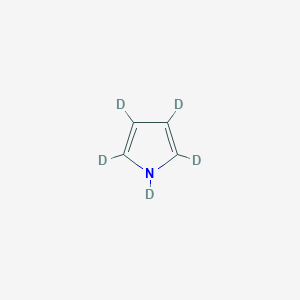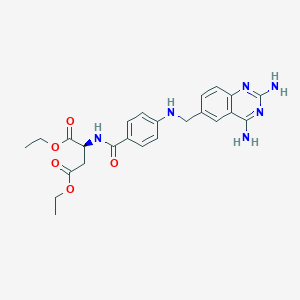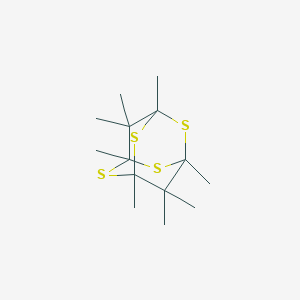
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- (TAA) is a sulfur-containing organic compound that has attracted significant attention in the scientific community due to its unique properties. TAA is a cage-like molecule that consists of four sulfur atoms and eight carbon atoms arranged in a diamond-like structure.
Wirkmechanismus
The mechanism of action of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- is not well understood. However, it is believed that 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- can interact with proteins and enzymes through its sulfur atoms. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemische Und Physiologische Effekte
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been shown to have various biochemical and physiological effects. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been shown to have antioxidant properties and can scavenge free radicals. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been shown to have neuroprotective properties and can protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has several advantages for lab experiments. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- is a stable compound that is easy to handle and store. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- is a versatile reagent that can be used in various synthetic reactions. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- is a cost-effective reagent that is readily available. However, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has some limitations for lab experiments. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- is a toxic compound that should be handled with care. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- can also react with air and moisture, which can affect its reactivity.
Zukünftige Richtungen
There are several future directions for the research on 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl-. One future direction is the synthesis of new organosulfur compounds using 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- as a precursor. Another future direction is the synthesis of new metal complexes using 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- as a ligand. The potential applications of these new compounds in catalysis, electrochemistry, and material science can be explored. Another future direction is the investigation of the mechanism of action of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- and its interaction with proteins and enzymes. The potential therapeutic applications of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- in the treatment of various diseases, including neurodegenerative diseases, can also be explored.
Conclusion:
In conclusion, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- is a sulfur-containing organic compound that has unique properties and has attracted significant attention in the scientific community. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been extensively used in scientific research as a precursor for the synthesis of various organosulfur compounds and as a reagent in the synthesis of metal complexes. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has several advantages for lab experiments, including its stability, versatility, and cost-effectiveness. However, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has some limitations, including its toxicity and reactivity. There are several future directions for the research on 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl-, including the synthesis of new compounds and the investigation of its mechanism of action and potential therapeutic applications.
Synthesemethoden
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- can be synthesized through a multi-step reaction process. The first step involves the reaction of cyclooctadiene with sulfur monochloride to form 1,5-dichloro-2,4,6,8-tetrathiaadamantane. The second step involves the reaction of 1,5-dichloro-2,4,6,8-tetrathiaadamantane with sodium methoxide to form 2,4,6,8-tetrathiaadamantane. The final step involves the reaction of 2,4,6,8-tetrathiaadamantane with 1,3,5,7,9,9,10,10-octamethylcyclopentadiene to form 1,3,5,7,9,9,10,10-octamethyl-2,4,6,8-tetrathiaadamantane.
Wissenschaftliche Forschungsanwendungen
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been extensively used in scientific research due to its unique properties. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been used as a precursor for the synthesis of various organosulfur compounds. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has also been used as a reagent in the synthesis of metal complexes. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis, electrochemistry, and material science.
Eigenschaften
CAS-Nummer |
17749-62-1 |
|---|---|
Produktname |
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- |
Molekularformel |
C14H24S4 |
Molekulargewicht |
320.6 g/mol |
IUPAC-Name |
1,3,5,7,9,9,10,10-octamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C14H24S4/c1-9(2)11(5)15-13(7)10(3,4)14(8,16-11)18-12(9,6)17-13/h1-8H3 |
InChI-Schlüssel |
DNGBGLMFUYLXCG-UHFFFAOYSA-N |
SMILES |
CC1(C2(SC3(C(C(S2)(SC1(S3)C)C)(C)C)C)C)C |
Kanonische SMILES |
CC1(C2(SC3(C(C(S2)(SC1(S3)C)C)(C)C)C)C)C |
Synonyme |
1,3,5,7,9,9,10,10-Octamethyl-2,4,6,8-tetrathiaadamantane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



